molecular formula C21H19BrN2O5 B3622009 ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate

ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate

Cat. No.: B3622009
M. Wt: 459.3 g/mol
InChI Key: TZEJHWMQLBRNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline moiety, which is known for its biological activity, and a benzoate ester, which can be used in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate typically involves multiple steps:

    Bromination: The starting material, ethyl 4-hydroxybenzoate, undergoes bromination to introduce the bromine atom at the 3-position.

    Esterification: The brominated compound is then esterified with 3-(3-hydroxy-2-quinoxalinyl)propanoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoxaline moiety can undergo redox reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: For oxidation reactions, agents such as potassium permanganate or hydrogen peroxide can be used.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are common.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the quinoxaline moiety can lead to quinoxaline N-oxides.

    Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The quinoxaline moiety is known for its biological activity, making this compound a potential candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-({[3-(2-quinoxalinyl)propanoyl]oxy}methyl)benzoate
  • Ethyl 3-bromo-4-({[3-(3-hydroxy-2-pyridinyl)propanoyl]oxy}methyl)benzoate

Uniqueness

Ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate is unique due to the presence of both the bromine atom and the quinoxaline moiety. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 3-bromo-4-[3-(3-oxo-4H-quinoxalin-2-yl)propanoyloxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O5/c1-2-28-21(27)13-7-8-14(15(22)11-13)12-29-19(25)10-9-18-20(26)24-17-6-4-3-5-16(17)23-18/h3-8,11H,2,9-10,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEJHWMQLBRNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)COC(=O)CCC2=NC3=CC=CC=C3NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate
Reactant of Route 3
ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate
Reactant of Route 6
ethyl 3-bromo-4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.